Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-
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Overview
Description
Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- is a complex organic compound with a unique structure that includes a benzonitrile core substituted with a 4-methylphenyl group and a hexene-1,5-diynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions One common method starts with the preparation of the 4-methylphenylacetylene, which is then subjected to a series of coupling reactions to introduce the hexene-1,5-diynyl chain
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism by which benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The hexene-1,5-diynyl chain may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 2-(4-methylphenyl)-: This compound has a similar structure but lacks the hexene-1,5-diynyl chain.
4-Methyl-2-biphenylcarbonitrile: Another related compound with a biphenyl structure and a nitrile group.
Uniqueness
The presence of the hexene-1,5-diynyl chain in benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- distinguishes it from other similar compounds. This unique structural feature can impart different chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
685830-40-4 |
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Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
2-[6-(4-methylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13N/c1-17-12-14-18(15-13-17)8-4-2-3-5-9-19-10-6-7-11-20(19)16-21/h2-3,6-7,10-15H,1H3 |
InChI Key |
KTSSDKXIVFKYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC=CC#CC2=CC=CC=C2C#N |
Origin of Product |
United States |
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